REACTION_CXSMILES
|
S([O-])(O)(=O)=O.[CH3:6][N+:7]1[CH:11]=[CH:10][N:9]([CH2:12][CH3:13])[CH:8]=1.[C:14]([OH:17])(=[O:16])[CH3:15]>>[C:14]([O-:17])(=[O:16])[CH3:15].[CH3:6][N+:7]1[CH:11]=[CH:10][N:9]([CH2:12][CH3:13])[CH:8]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
149.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].C[N+]1=CN(C=C1)CC
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for another 2 hours at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming an aqueous emulsion
|
Type
|
CUSTOM
|
Details
|
rising to 100° C
|
Type
|
CUSTOM
|
Details
|
Despite the barium sulfate which precipitates
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated BaSO4 is filtered off
|
Type
|
FILTRATION
|
Details
|
as filter aid
|
Type
|
CUSTOM
|
Details
|
the water is removed on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the oil which remains is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Drying under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].C[N+]1=CN(C=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.67 mol | |
AMOUNT: MASS | 113.3 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |